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Compound of Interest

Compound Name: 2-Dodecen-1-ylsuccinic anhydride

Cat. No.: B7766978 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Dodecen-1-ylsuccinic anhydride (DDSA), a key intermediate in the synthesis of various

polymers, surfactants, and corrosion inhibitors.[1] Aimed at researchers, scientists, and drug

development professionals, this document delves into the principles and practical aspects of

acquiring and interpreting the infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) data for this compound. While publicly available, high-resolution spectral

data for DDSA is limited, this guide offers a predictive and illustrative analysis based on its

known chemical structure and available spectral information, coupled with detailed

experimental protocols.

Introduction to 2-Dodecen-1-ylsuccinic Anhydride
2-Dodecen-1-ylsuccinic anhydride, with the chemical formula C₁₆H₂₆O₃ and a molecular

weight of 266.38 g/mol , is a versatile chemical building block.[2] Its structure combines a long

hydrophobic dodecenyl chain with a reactive succinic anhydride ring, rendering it suitable for a

wide range of applications, including the modification of biopolymers and the synthesis of

epoxy resins.[1] Accurate spectroscopic characterization is paramount for confirming its

identity, assessing its purity, and understanding its reactivity in various chemical

transformations.

Table 1: Physicochemical Properties of 2-Dodecen-1-ylsuccinic anhydride
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Property Value Reference(s)

CAS Number 19780-11-1 [2]

Molecular Formula C₁₆H₂₆O₃ [2]

Molecular Weight 266.38 g/mol [2]

Appearance
Colorless to pale yellow

viscous liquid or solid
[1]

Melting Point 41-43 °C

Boiling Point 180-182 °C at 5 mmHg [1]

Solubility
Insoluble in water, soluble in

organic solvents
[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies

of these vibrations are characteristic of specific bonds.

Predicted IR Spectrum of 2-Dodecen-1-ylsuccinic
Anhydride
Based on its structure, the IR spectrum of 2-Dodecen-1-ylsuccinic anhydride is expected to

exhibit the following key absorption bands:

Anhydride C=O Stretching: Two strong absorption bands are characteristic of the cyclic

anhydride group. These arise from the symmetric and asymmetric stretching vibrations of the

two carbonyl groups. The asymmetric stretch is typically observed at a higher frequency

(around 1865-1845 cm⁻¹) and the symmetric stretch at a lower frequency (around 1785-1765

cm⁻¹).

C-O-C Stretching: A strong band corresponding to the C-O-C stretching vibration of the

anhydride ring is expected in the region of 1260-1180 cm⁻¹.
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Alkenyl C=C Stretching: A weak to medium absorption band for the C=C double bond stretch

is anticipated around 1670-1640 cm⁻¹. Its intensity can be variable.

Alkenyl C-H Bending: The out-of-plane bending vibration of the C-H bonds on the double

bond (trans configuration is common) is expected to appear as a strong band in the 980-960

cm⁻¹ region.

Aliphatic C-H Stretching: Strong absorption bands in the 3000-2850 cm⁻¹ region will be

present due to the C-H stretching vibrations of the long dodecenyl alkyl chain.

Aliphatic C-H Bending: Bands corresponding to the bending vibrations of the CH₂ and CH₃

groups will be observed in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Experimental Protocol for IR Spectroscopy
Given that 2-Dodecen-1-ylsuccinic anhydride can be a viscous liquid or a low-melting solid,

the following protocol for obtaining an IR spectrum of a neat sample is recommended:

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pasteur pipette

Acetone (for cleaning)

Kimwipes

Procedure:

Sample Preparation:

If the sample is a viscous liquid at room temperature, place a small drop directly onto the

center of a clean, dry salt plate using a Pasteur pipette.
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If the sample is a solid, gently warm it to just above its melting point (41-43 °C) to obtain a

liquid.

Place a second salt plate on top of the first, and gently press them together to create a

thin, uniform film of the sample between the plates. Avoid applying excessive pressure,

which could damage the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient to obtain a good quality spectrum.

Cleaning:

After analysis, carefully separate the salt plates.

Clean the plates thoroughly with a Kimwipe soaked in acetone to remove all traces of the

sample.

Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

Diagram 1: Experimental Workflow for IR Spectroscopy

Sample Preparation Data Acquisition Post-Analysis

Place a drop of liquid sample on a salt plate Cover with a second salt plate to form a thin film Place sample in FTIR spectrometer Acquire background spectrum Acquire sample spectrum Clean salt plates with acetone Store plates in a desiccator

Click to download full resolution via product page

Caption: Workflow for acquiring an IR spectrum of a liquid sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. ¹H NMR gives information about the number, environment, and connectivity of

hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton.

Predicted ¹H NMR Spectrum of 2-Dodecen-1-ylsuccinic
Anhydride
The ¹H NMR spectrum of 2-Dodecen-1-ylsuccinic anhydride is expected to show the

following signals (predicted chemical shifts are relative to TMS in CDCl₃):

Alkenyl Protons (δ 5.4-5.6 ppm): Two multiplets corresponding to the two protons on the

C=C double bond. The coupling between these protons will depend on the stereochemistry

(cis or trans).

Protons on the Succinic Anhydride Ring (δ 2.5-3.2 ppm): The three protons on the succinic

anhydride ring will likely appear as a set of complex multiplets. The proton at the chiral

center adjacent to the dodecenyl group will be coupled to the adjacent CH₂ group and the

protons on the other side of the ring.

Allylic Protons (δ 2.2-2.4 ppm): The two protons on the carbon adjacent to the double bond

(allylic position) will appear as a multiplet.

Alkyl Chain Protons (δ 1.2-1.4 ppm): A large, broad multiplet corresponding to the numerous

CH₂ groups in the long alkyl chain.

Terminal Methyl Protons (δ 0.8-0.9 ppm): A triplet corresponding to the three protons of the

terminal methyl group of the dodecenyl chain.

Predicted ¹³C NMR Spectrum of 2-Dodecen-1-ylsuccinic
Anhydride
The ¹³C NMR spectrum will provide complementary information about the carbon framework:

Carbonyl Carbons (δ 170-175 ppm): Two signals for the two carbonyl carbons of the

anhydride ring.
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Alkenyl Carbons (δ 125-135 ppm): Two signals for the two carbons of the C=C double bond.

Carbons of the Succinic Anhydride Ring (δ 30-45 ppm): Signals for the three sp³-hybridized

carbons of the succinic anhydride ring.

Alkyl Chain Carbons (δ 14-40 ppm): A series of signals for the carbons of the dodecenyl

chain. The terminal methyl carbon will appear at the most upfield position (around 14 ppm).

Experimental Protocol for NMR Spectroscopy
Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., CDCl₃)

Volumetric flask and pipette

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Dodecen-1-ylsuccinic anhydride for ¹H

NMR, or 50-100 mg for ¹³C NMR, into a small vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃)

to the vial.

Gently vortex the mixture until the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid

level should be approximately 4-5 cm high.

Cap the NMR tube securely.
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Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set up the appropriate acquisition parameters (e.g., pulse sequence, number of scans,

relaxation delay) and acquire the spectrum.

Diagram 2: Experimental Workflow for NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve sample in deuterated solvent Transfer solution to NMR tube Insert sample into spectrometer Lock, shim, and tune Acquire spectrum Fourier transform Phase and baseline correction Integration and peak picking

Click to download full resolution via product page

Caption: Workflow for acquiring and processing an NMR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. It also reveals details about the structure through the analysis of fragmentation

patterns.

Analysis of the Mass Spectrum of 2-Dodecen-1-
ylsuccinic Anhydride
The electron ionization (EI) mass spectrum of 2-Dodecen-1-ylsuccinic anhydride is available

from the NIST WebBook.[2] The molecular ion peak (M⁺) is expected at m/z 266,

corresponding to the molecular weight of the compound.
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The fragmentation pattern is expected to be complex due to the presence of the long alkyl

chain and the anhydride ring. Key fragmentation pathways may include:

Loss of the Alkyl Chain: Cleavage of the bond between the succinic anhydride ring and the

dodecenyl chain can lead to fragments corresponding to the dodecenyl cation or the succinic

anhydride radical cation.

Fragmentation of the Alkyl Chain: The long alkyl chain can undergo fragmentation at various

points, leading to a series of peaks separated by 14 mass units (CH₂ groups).

Ring Opening and Fragmentation of the Anhydride: The succinic anhydride ring can undergo

ring-opening followed by further fragmentation, leading to the loss of CO, CO₂, or other small

neutral molecules.

A detailed analysis of the high-resolution mass spectrum would be necessary to propose and

confirm specific fragmentation mechanisms.

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of 2-Dodecen-1-ylsuccinic anhydride, as it

allows for the separation of the compound from any potential impurities before mass analysis.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Appropriate GC column (e.g., a non-polar column like DB-5ms)

Solvent for sample dilution (e.g., dichloromethane or hexane)

Autosampler vials

Procedure:

Sample Preparation:
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Prepare a dilute solution of 2-Dodecen-1-ylsuccinic anhydride (e.g., 1 mg/mL) in a

suitable volatile solvent.

Transfer the solution to an autosampler vial.

GC-MS Analysis:

Set the GC parameters, including the injector temperature, oven temperature program,

and carrier gas flow rate. A typical oven program might start at a low temperature (e.g., 70

°C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound.

Set the MS parameters, including the ionization mode (electron ionization is common),

mass range to be scanned, and detector voltage.

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The compound will be separated from other components in the GC column and then enter

the mass spectrometer to be ionized, fragmented, and detected.

Diagram 3: Experimental Workflow for GC-MS Analysis

Sample Preparation GC-MS Analysis Data Analysis

Dissolve sample in a volatile solvent Transfer to autosampler vial Inject sample into GC Separation in GC column Ionization and fragmentation in MS Detection of ions Obtain total ion chromatogram (TIC) Extract mass spectrum of the peak of interest Interpret fragmentation pattern

Click to download full resolution via product page

Caption: Workflow for acquiring and analyzing GC-MS data.

Summary and Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic

characterization of 2-Dodecen-1-ylsuccinic anhydride. While high-resolution spectral data is

not readily available in the public domain, a detailed predictive analysis of the expected IR, ¹H

NMR, and ¹³C NMR spectra has been presented based on the molecule's chemical structure.
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Furthermore, an analysis of the available mass spectrum from the NIST WebBook has been

discussed.

The detailed, step-by-step experimental protocols for acquiring IR, NMR, and GC-MS data for

this compound will serve as a valuable resource for researchers in the field. The provided

workflows and diagrams offer a clear and concise guide for the practical application of these

essential analytical techniques. A thorough understanding and application of these

spectroscopic methods are crucial for ensuring the quality and identity of 2-Dodecen-1-
ylsuccinic anhydride in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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